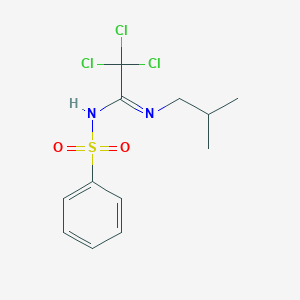![molecular formula C16H16BrNO2S B284468 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B284468.png)
2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, also known as BBMSA, is a chemical compound that has gained significant attention in the field of scientific research. BBMSA belongs to the class of thioamides and is known for its potential pharmacological and therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways. 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has been found to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial and antifungal properties. 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has also been found to modulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and can be easily scaled up for large-scale production. 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has also been found to exhibit potent pharmacological and therapeutic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to using 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide in laboratory experiments. The exact mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, the potential side effects of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide on living organisms are not well understood, which can limit its use in animal studies.
Orientations Futures
There are several future directions for the study of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. One potential direction is the development of new drugs based on the structure of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has been found to exhibit potent pharmacological and therapeutic properties, making it a promising candidate for drug development. Another potential direction is the study of the exact mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Understanding the mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide can provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the potential side effects of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide on living organisms, which can inform its use in animal studies.
Méthodes De Synthèse
2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-bromobenzyl chloride with thiourea and potassium hydroxide to form 4-bromobenzylthiourea. This intermediate product is then reacted with 4-methoxyphenylacetyl chloride to form 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. The synthesis of 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a relatively simple process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential pharmacological and therapeutic properties. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C16H16BrNO2S |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-15-8-6-14(7-9-15)18-16(19)11-21-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Clé InChI |
QWTDJTYBDLOYFB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284396.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284407.png)
![7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284408.png)
![N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284409.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284410.png)
![N-(4-chlorophenyl)-2-(3-hydroxypropyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284419.png)